2'-Chloro-3-(2,3-dimethylphenyl)propiophenone
Description
2'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a chemical compound that is part of the arylalkylketone family. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound . For instance, the presence of chloro and methyl groups on the phenyl ring is a common theme in these papers, which suggests that 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone may undergo similar reactions and possess comparable properties to those described.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted propiophenones. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts with 3,5-difluoropropiophenone and includes steps such as bromination, amination, cyclization, and acidification . This suggests that the synthesis of 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone could also involve halogenation and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds shows that substituents on the phenyl ring can significantly affect the overall molecular conformation. For instance, in 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, the dimethylaminophenyl group is nearly coplanar with the central propenone group, while the dichlorophenyl group is twisted . This indicates that in 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone, the position and nature of the substituents will likely influence the molecule's conformation and possibly its reactivity.
Chemical Reactions Analysis
The chemical reactions of structurally similar compounds can provide insights into the reactivity of 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone. For example, chlorination reactions of substituted dimethylphenols lead to various products depending on the reaction conditions, such as the formation of chlorocyclohexadienones or modification of methyl groups . This suggests that the chloro and methyl groups in 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone may be reactive sites under certain conditions.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone, they do offer data on similar compounds. For instance, the presence of halogen atoms and the specific arrangement of substituents can affect properties like melting points, boiling points, and solubility. The crystal structure analysis of related compounds also reveals potential intermolecular interactions, such as C-H...O and weak C-H...π interactions, which could influence the compound's physical state and stability .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-5-7-14(13(12)2)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNJYMFNIRQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644640 | |
Record name | 1-(2-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,3-dimethylphenyl)propiophenone | |
CAS RN |
898792-98-8 | |
Record name | 1-(2-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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